molecular formula C19H20BrN3O3 B11560529 (3E)-3-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11560529
M. Wt: 418.3 g/mol
InChI Key: GEQDIBSIMLOHTM-LPYMAVHISA-N
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Description

(3E)-3-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydrazinylidene moiety, and a methoxy-methylphenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of the bromophenyl carbonyl precursor. This precursor is then reacted with hydrazine derivatives under controlled conditions to form the hydrazinylidene intermediate. The final step involves the coupling of this intermediate with the methoxy-methylphenyl butanamide under specific reaction conditions, such as temperature, pH, and solvent choice.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in studying enzyme mechanisms or protein-ligand interactions.

    Medicine: Its potential bioactivity could be explored for developing new therapeutic agents or drug candidates.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydrazinylidene moiety could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, often used in organic synthesis.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

What sets (3E)-3-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide apart is its combination of functional groups and the potential for diverse chemical reactivity. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

2-bromo-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H20BrN3O3/c1-12-8-9-17(26-3)16(10-12)21-18(24)11-13(2)22-23-19(25)14-6-4-5-7-15(14)20/h4-10H,11H2,1-3H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

GEQDIBSIMLOHTM-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2Br)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

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